![molecular formula C25H22N4O5 B2845857 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 923192-12-5](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifolate and Antitumor Agents
The design and synthesis of compounds as potential dihydrofolate reductase (DHFR) inhibitors for antitumor applications have been explored. Classical antifolates, such as those incorporating pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine structures, have shown significant inhibitory activity against human DHFR and tumor cell growth in culture. These compounds are synthesized through complex routes involving key intermediates and are evaluated for their potency as dual inhibitors of thymidylate synthase (TS) and DHFR, suggesting potential antitumor applications (Gangjee et al., 2007).
Inhibitory Activities Against Specific Pathogens
Nonclassical analogues of these compounds have been identified as potent and selective inhibitors of DHFR from pathogens such as Toxoplasma gondii and Mycobacterium avium, which cause opportunistic infections in immunocompromised patients. This indicates their potential application in treating infections caused by these pathogens (Gangjee et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Research on novel compounds derived from structures like visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been tested as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and potential as anti-inflammatory agents. This suggests possible research applications of related compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Src Kinase Inhibition and Anticancer Activity
Compounds with acetamide derivatives, including specific substitutions and structural motifs, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show potential as anticancer agents, indicating the relevance of structural features for therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde followed by the reaction with ethyl 4-aminobenzoate and acetic anhydride. The resulting product is then reacted with N-(4-ethylphenyl)acetamide to obtain the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "1,3-benzodioxole-5-carboxaldehyde", "ethyl 4-aminobenzoate", "acetic anhydride", "N-(4-ethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-one.", "Step 2: Reaction of the product from step 1 with ethyl 4-aminobenzoate and acetic anhydride in the presence of a catalyst such as triethylamine to obtain 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 3: Reaction of the product from step 2 with N-(4-ethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide." ] } | |
CAS RN |
923192-12-5 |
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.474 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
InChI Key |
YUOWSJKFKCKRNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



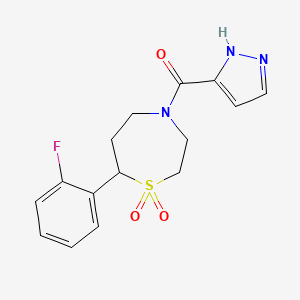
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2845775.png)
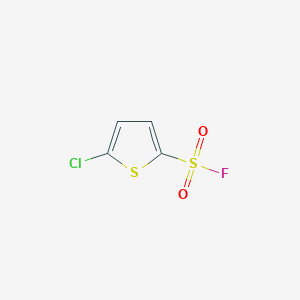
![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)
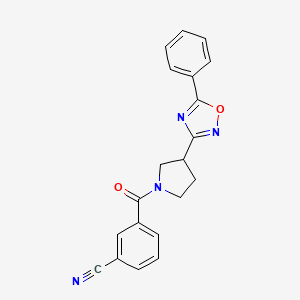
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2845784.png)
![2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B2845785.png)
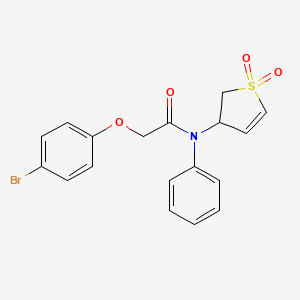
![5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2845788.png)
![N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845790.png)
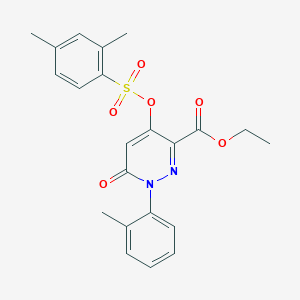
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)
![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)
